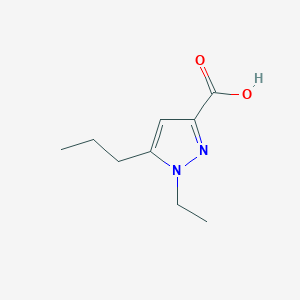
tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate is a useful research compound. Its molecular formula is C18H27FN2O2 and its molecular weight is 322.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Tert-Butyl 1-(2-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate are susceptible and drug-resistant Gram-positive bacteria . The compound has shown potent activity against biofilm-forming Staphylococcus aureus and Staphylococcus epidermidis .
Mode of Action
this compound interacts with its targets by inducing depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake and waste removal, which are crucial for bacterial survival .
Result of Action
The result of the action of this compound is the bactericidal effect against susceptible and drug-resistant Gram-positive bacteria . The compound’s action leads to the depolarization of the bacterial cytoplasmic membrane, which likely disrupts essential cellular processes, leading to bacterial death .
Properties
IUPAC Name |
tert-butyl N-[1-[(2-fluoro-5-methylphenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-5-6-16(19)14(11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAVXSQSGLIHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2981391.png)

![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)


![8-oxaspiro[4.5]decan-2-one](/img/structure/B2981403.png)

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)


![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)
